molecular formula C14H19N3O2S2 B4606532 MFCD02329915

MFCD02329915

Cat. No.: B4606532
M. Wt: 325.5 g/mol
InChI Key: MOQPJKAEUZRBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the Molecular Formula Chemical Database number MFCD02329915 is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02329915 involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The specific synthetic route can vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves:

    Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of this compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand. This involves:

    Large-Scale Reactors: The use of large-scale reactors to carry out the chemical reactions.

    Continuous Flow Processes: Implementing continuous flow processes to increase efficiency and reduce production time.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02329915 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

MFCD02329915 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies.

    Medicine: Investigated for

Properties

IUPAC Name

ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-4-19-10(18)6-5-7-20-14-16-12(15)11-8(2)9(3)21-13(11)17-14/h4-7H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQPJKAEUZRBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NC(=C2C(=C(SC2=N1)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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